molecular formula CH4INO2S B2459153 Iodomethanesulfonamide CAS No. 22354-13-8

Iodomethanesulfonamide

Cat. No.: B2459153
CAS No.: 22354-13-8
M. Wt: 221.01
InChI Key: FDGDRDDFTVNCGU-UHFFFAOYSA-N
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Description

Iodomethanesulfonamide is an organosulfur compound with the molecular formula CH₄INO₂S It is characterized by the presence of an iodine atom, a sulfonamide group, and a methyl group

Mechanism of Action

Target of Action

Iodomethanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of DHPS, it prevents PABA from binding to the same site, thereby inhibiting the production of folic acid . This results in the disruption of DNA synthesis in bacteria, leading to their inability to reproduce and grow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting DHPS, this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA .

Pharmacokinetics

They are metabolized mainly by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction due to the disruption of DNA synthesis . This bacteriostatic effect can lead to the eventual death of the bacteria if the drug concentration is maintained above a certain level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance, altering the effectiveness of the drug . Additionally, environmental conditions such as pH and temperature can affect the stability and solubility of the drug, influencing its bioavailability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethanesulfonamide can be synthesized through the reaction of methanesulfonamide with iodine in the presence of a suitable oxidizing agent. The reaction typically involves the following steps:

  • Dissolution of methanesulfonamide in a solvent such as acetonitrile.
  • Addition of iodine and an oxidizing agent like hydrogen peroxide.
  • Stirring the reaction mixture at room temperature until the reaction is complete.
  • Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Iodomethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form methanesulfonamide.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as dimethylformamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products like azidomethanesulfonamide or thiomethanesulfonamide.

    Oxidation Reactions: Products like methanesulfonyl iodide.

    Reduction Reactions: Methanesulfonamide.

Scientific Research Applications

Iodomethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonamide groups into molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Methanesulfonamide: Lacks the iodine atom and has different reactivity.

    Iodomethane: Contains an iodine atom but lacks the sulfonamide group.

    Sulfonamides: A broader class of compounds with similar sulfonamide groups but different substituents.

Uniqueness: Iodomethanesulfonamide is unique due to the presence of both an iodine atom and a sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and biochemical research.

Properties

IUPAC Name

iodomethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGDRDDFTVNCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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